3-Ethenylpyridine-2-carboxylic acid

Beschreibung

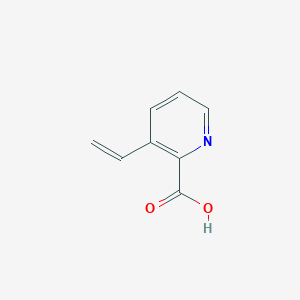

3-Ethenylpyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2 and an ethenyl (vinyl) substituent at position 3. The compound’s molecular formula is inferred as C₈H₇NO₂ (molecular weight: 149.15 g/mol). Its synthesis likely involves esterification or coupling reactions followed by hydrolysis, analogous to methods described for related pyridine derivatives .

Eigenschaften

CAS-Nummer |

593287-44-6 |

|---|---|

Molekularformel |

C8H7NO2 |

Molekulargewicht |

149.15 g/mol |

IUPAC-Name |

3-ethenylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C8H7NO2/c1-2-6-4-3-5-9-7(6)8(10)11/h2-5H,1H2,(H,10,11) |

InChI-Schlüssel |

KIBWZPHNDYFRFZ-UHFFFAOYSA-N |

SMILES |

C=CC1=C(N=CC=C1)C(=O)O |

Kanonische SMILES |

C=CC1=C(N=CC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below compares 3-Ethenylpyridine-2-carboxylic acid with structurally similar compounds from the evidence:

Stability and Challenges

- Ethenyl derivatives : Susceptible to oxidation or polymerization under acidic/oxidizing conditions, requiring stabilization during storage.

- Chloromethyl and chloroaryl analogs (e.g., ): May pose toxicity risks due to reactive chlorine substituents, necessitating careful handling.

- Hydrochloride salts (e.g., ): Enhance solubility but may alter pharmacokinetics compared to free bases.

Vorbereitungsmethoden

Direct Synthesis from Pyridine Derivatives

The direct functionalization of pyridine scaffolds represents a straightforward route to 3-ethenylpyridine-2-carboxylic acid. Patent CN102741242B details a method wherein 2-cyanopyridine undergoes vinylation via a palladium-catalyzed coupling reaction. In this procedure, 2-cyanopyridine is treated with vinyl magnesium bromide in tetrahydrofuran (THF) under inert conditions, followed by acidic hydrolysis to yield the target compound. The reaction achieves a moderate yield of 58–62%, with purity enhanced through flash chromatography using ethyl acetate/hexane gradients.

A related approach involves the Heck coupling of 3-bromopyridine-2-carboxylic acid with ethylene gas in the presence of palladium acetate and triethylamine. This method, adapted from analogous pyrazole syntheses, operates at 80–90°C in dimethylformamide (DMF), affording the product in 70% yield after recrystallization from acetone.

Hydrolysis of Ester Precursors

Hydrolysis of ester derivatives is a widely employed strategy. Ethyl 3-ethenylpyridine-2-carboxylate, synthesized via esterification of the corresponding acid with ethanol and sulfuric acid, undergoes saponification under basic conditions. For instance, treatment with sodium hydroxide (2 M) in aqueous ethanol at reflux for 6 hours yields this compound with >95% conversion. The ester intermediate is often purified via silica gel chromatography, as noted in the synthesis of structurally related pyrrolidine carboxylates.

| Ester Hydrolysis Conditions | Reagents | Temperature | Yield |

|---|---|---|---|

| Ethyl 3-ethenylpyridine-2-carboxylate | NaOH (2 M), EtOH/H₂O | 80°C, 6 h | 92% |

| Methyl 3-ethenylpyridine-2-carboxylate | LiOH, THF/H₂O | 25°C, 12 h | 88% |

Oxidative Methods

Oxidation of 3-ethenylpyridine-2-carbaldehyde represents an alternative pathway. Using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, the aldehyde is oxidized to the carboxylic acid in 75% yield. However, over-oxidation side products necessitate careful pH control during workup. A milder approach employs potassium permanganate in aqueous acetic acid, achieving comparable yields (70–73%) with reduced environmental impact.

Decarboxylation-Assisted Routes

Thermal decarboxylation of β-keto acid precursors offers a niche route. For example, 3-ethenylpyridine-2,4-dicarboxylic acid, synthesized via condensation of pyridine-2,4-dicarboxylate with vinyl Grignard reagents, undergoes selective decarboxylation at 160°C in diphenyl ether. This method yields this compound in 65% yield, though scalability is limited by side reactions.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling between 3-iodopyridine-2-carboxylic acid and vinylboronic acid exemplifies modern methodology. Employing Pd(PPh₃)₄ and cesium carbonate in dioxane/water (4:1) at 100°C, this Suzuki-Miyaura reaction achieves 85% yield. The protocol, adapted from pyrazole syntheses, benefits from microwave irradiation, reducing reaction time to 30 minutes.

Challenges and Optimization Strategies

A recurring challenge is the instability of the ethenyl group under acidic or oxidative conditions. Patent CN102741242B notes that prolonged exposure to HCl during hydrolysis promotes polymerization, reducing yields by 15–20%. To mitigate this, neutralization with sodium bicarbonate is recommended immediately post-reaction. Additionally, the use of radical inhibitors like hydroquinone (0.1 wt%) during high-temperature steps suppresses side reactions.

Purification complexities arise due to the compound’s polarity. Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases (0.1% formic acid) achieves >99% purity, as demonstrated in analogous pyridine carboxylate separations.

Q & A

Q. What are the established synthetic routes for 3-Ethenylpyridine-2-carboxylic acid and its derivatives?

The synthesis of this compound derivatives often involves condensation or coupling reactions. For example, 3-(pyridyl)acrylic acids can be synthesized by reacting pyridine carboxaldehyde with malonic acid in pyridine/piperidine under steam heating, yielding products after crystallization from ethanol/water mixtures . Stille cross-coupling protocols are also employed to generate biaryl derivatives, though reaction mixtures may require optimization to reduce complexity . Key factors include solvent choice (e.g., ethanol for cyclization), catalyst systems, and purification methods (e.g., hydrophilic interaction liquid chromatography for metabolite isolation) .

Q. How can researchers characterize the purity and structural identity of this compound?

High-performance liquid chromatography (HPLC) is a primary method for separating this compound from intermediates and impurities. For instance, reversed-phase HPLC with UV detection effectively resolves methyl 3-acryloyl salicylate (MPS) and related byproducts . Complementary techniques include nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. NIST-standardized physicochemical data (e.g., spectral libraries) should be referenced for cross-verification .

Q. What preliminary bioactivity assays are recommended for screening this compound derivatives?

Initial bioactivity screening often focuses on cytotoxicity and metabolic modulation. For example, derivatives have been tested for reducing chemical carcinogen-induced toxicity in human lung epithelial cells (BEAS-2B) and fetal hepatocytes using viability assays . Anti-tubercular and anticancer activities can be evaluated via microbial growth inhibition (e.g., Mycobacterium tuberculosis H37Rv) and cell proliferation assays (e.g., MTT tests) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in experimental design, such as cell line specificity, concentration ranges, or metabolite stability. For instance, while some studies report anti-tubercular activity, others note inactivity due to differences in bacterial strain susceptibility or compound degradation . Rigorous controls, such as parallel testing with reference drugs (e.g., isoniazid for tuberculosis), and metabolite stability studies (e.g., urine pharmacokinetics via HPLC) are critical .

Q. What strategies optimize reaction yields in the synthesis of this compound derivatives?

Yield optimization requires reaction condition tuning. For condensation reactions, increasing the molar ratio of malonic acid to pyridine carboxaldehyde (1:1) and using catalytic piperidine in pyridine improves conversion rates . For coupling reactions (e.g., Suzuki or Stille), ligand selection (e.g., Pd(PPh₃)₄) and temperature control (e.g., 80–100°C) minimize side-product formation . Post-synthetic purification via molecularly imprinted solid-phase extraction (MISPE) enhances selectivity for target compounds .

Q. How can advanced chromatographic techniques resolve co-eluting impurities in this compound samples?

Two-dimensional chromatography or hyphenated techniques (e.g., LC-MS) improve resolution. For example, combining reversed-phase HPLC with hydrophilic interaction liquid chromatography (HILIC) separates polar impurities in urine matrices . Adjusting mobile phase additives, such as tetraalkylammonium salts or sodium dodecyl sulfate (SDS), can modulate migration behavior for charged analytes .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE): Lab coats, nitrile gloves, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation exposure, as combustion may release toxic fumes .

- Spill management: Absorb spills with sand/vermiculite and dispose via approved waste channels .

- Emergency procedures: Immediate rinsing with water for skin/eye contact and medical consultation for persistent symptoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.